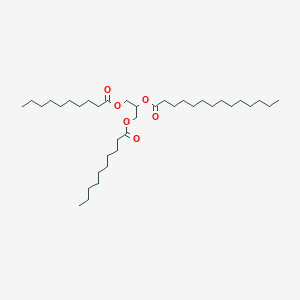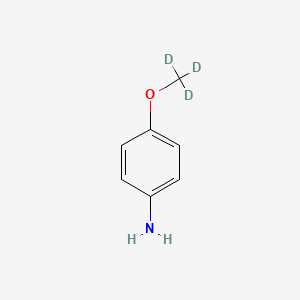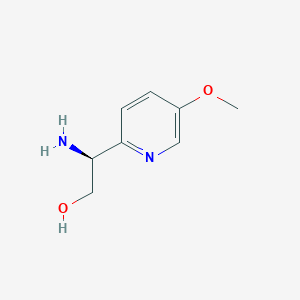
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol is an organic compound that features a pyridine ring substituted with a methoxy group and an amino alcohol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine, which is commercially available or can be synthesized from pyridine through methoxylation.
Amination: The pyridine ring undergoes amination to introduce the amino group. This can be achieved using reagents such as ammonia or amines under catalytic conditions.
Alcohol Formation: The introduction of the hydroxyl group is achieved through a reduction reaction. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically converting the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can further modify the amino group or the pyridine ring.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
作用機序
The mechanism by which (2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, facilitating binding to active sites. The methoxy group on the pyridine ring can enhance lipophilicity, aiding in membrane permeability and bioavailability.
類似化合物との比較
Similar Compounds
(3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide: This compound is a beta-secretase inhibitor used in Alzheimer’s disease research.
Pyrazolo[3,4-c]pyridine compounds: These compounds are used as Pim kinase inhibitors in cancer research.
Pyrazolyl quinazoline kinase inhibitors: These compounds are used in the development of kinase inhibitors for various diseases.
Uniqueness
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol is unique due to its specific combination of functional groups, which provide a balance of hydrophilicity and lipophilicity. This makes it versatile for various applications in chemistry, biology, and medicine.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
(2S)-2-amino-2-(5-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-6-2-3-8(10-4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
InChIキー |
RDXAFALJNSJXFY-SSDOTTSWSA-N |
異性体SMILES |
COC1=CN=C(C=C1)[C@@H](CO)N |
正規SMILES |
COC1=CN=C(C=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


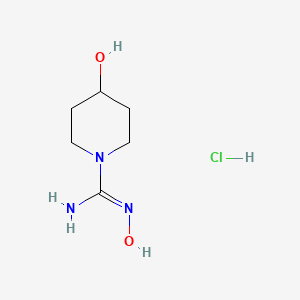
amine](/img/structure/B13449324.png)


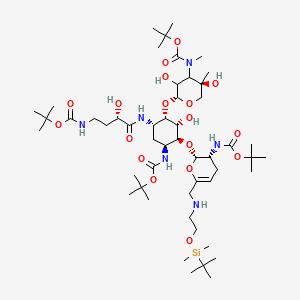


![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
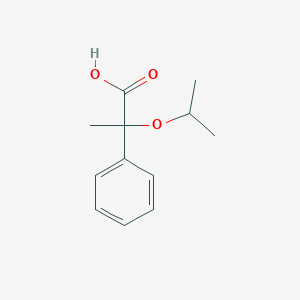
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13449398.png)
